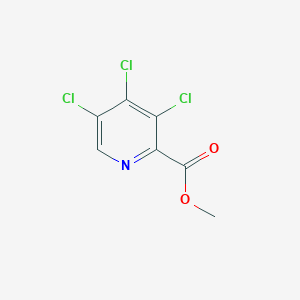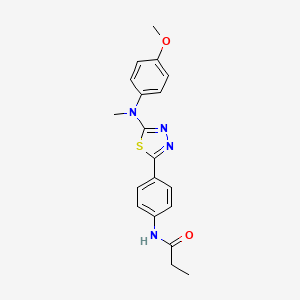
ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the indole ring, the introduction of the diethylamino group, and the formation of the sulfonylacetamidoacetate moiety . The exact methods would depend on the starting materials and the specific synthetic route chosen . It’s worth noting that β-keto esters, which this compound appears to contain, are key intermediates in the synthesis of complex molecules .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a diethylamino group, and a sulfonylacetamidoacetate group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the β-keto ester moiety could undergo transesterification . The indole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, compounds with similar structures have been found to have certain properties such as being a liquid at room temperature and having a sweet odor .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Applications
L-Proline-Catalyzed Domino Reactions : Research demonstrates the use of L-proline in catalyzing three-component reactions involving ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate derivatives to synthesize highly substituted thienothiopyrans. This methodology could potentially apply to the synthesis of complex molecules similar to the one , indicating the versatility of sulfonyl acetates in organic synthesis (Indumathi et al., 2010).
Tandem Protocol for Synthesizing Functionalized Thiazines : Another study showcases a four-component tandem reaction protocol that utilizes ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate for the rapid synthesis of highly functionalized thiazines. This suggests the potential of sulfonyl acetate derivatives in facilitating complex organic reactions and producing bioactive molecules (Indumathi et al., 2007).
COX-2 Inhibition by Sulfamoyl and Ethyl Acetates : A study on the synthesis, biological evaluation, and docking analysis of methylsulfonyl, sulfamoyl acetamides, and ethyl acetates as COX-2 inhibitors highlights the therapeutic potential of such compounds. This research could guide the development of new pharmaceuticals based on similar chemical structures (Consalvi et al., 2015).
Multi-Component Synthesis of Pyrido[3,4-b][1,4]thiazin-2(3H)-ones : The use of ethyl 2-[(2-oxopropyl)sulfanyl]acetate in a multi-component reaction to synthesize complex thiazin-ones underscores the role of ethyl acetate derivatives in creating compounds with potential pharmacological activities (Raja & Perumal, 2006).
Kinetic Studies and Process Simulations in Esterification : The catalytic role of innovative compounds in the esterification of acetic acid with ethanol, leading to ethyl acetate, showcases the industrial and environmental applications of such catalysts (He et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c1-4-22(5-2)19(25)13-23-12-17(15-9-7-8-10-16(15)23)30(27,28)14-18(24)21-11-20(26)29-6-3/h7-10,12H,4-6,11,13-14H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPVBRONZXJDFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoethyl acetate](/img/structure/B2986633.png)

![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2986636.png)
![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2986639.png)

![N-(2-chlorobenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2986641.png)
![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)

![8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2986652.png)